5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Description

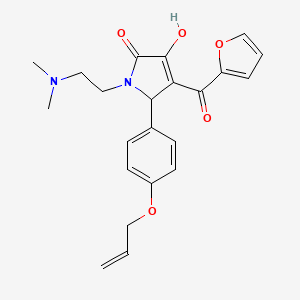

The compound 5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one (hereafter referred to as the target compound) is a pyrrol-2-one derivative with a complex substitution pattern:

- Position 3: A hydroxyl group, contributing to hydrogen-bonding interactions and acidity (pKa ~8–10).

- Position 4: A furan-2-carbonyl moiety, providing electron-withdrawing effects and π-conjugation, which may influence reactivity and binding affinity .

This structural combination suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or receptor modulators.

Properties

IUPAC Name |

1-[2-(dimethylamino)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(4-prop-2-enoxyphenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c1-4-13-28-16-9-7-15(8-10-16)19-18(20(25)17-6-5-14-29-17)21(26)22(27)24(19)12-11-23(2)3/h4-10,14,19,26H,1,11-13H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZPJSHFKOROSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=C(C=C3)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-(Allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a synthetic organic compound with potential therapeutic applications. Its complex structure and functional groups suggest diverse biological activities, particularly in the fields of oncology and neuroprotection.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 426.5 g/mol. The structure features an allyloxy group, a dimethylaminoethyl moiety, and a furan-2-carbonyl group, contributing to its unique reactivity and interaction profiles.

| Property | Value |

|---|---|

| Molecular Formula | C23H26N2O6 |

| Molecular Weight | 426.5 g/mol |

| IUPAC Name | 1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(furan-2-carbonyl)-2-(4-prop-2-enoxyphenyl)-2H-pyrrol-5-one |

| CAS Number | 618084-78-9 |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds containing the dimethylamino group have been shown to enhance interactions with cellular targets, leading to improved efficacy against various cancer cell lines.

Case Study: Inhibition of Kinases

A study highlighted the compound's ability to inhibit multiple kinases involved in cancer progression, including CDK1, CDK2, and GSK-3β. The inhibition of these kinases is crucial as they play roles in cell cycle regulation and apoptosis. The docking studies revealed that the compound forms hydrogen bonds with key residues in the active sites of these kinases, suggesting a mechanism for its anticancer activity .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective properties. It was observed to reduce inflammation in neuronal cells by inhibiting NF-κB signaling pathways. This action is particularly relevant in models of neuroinflammation where elevated levels of pro-inflammatory cytokines like TNF and IL-6 are present.

Case Study: Neuroinflammation Model

In a model studying high-fat/high-fructose diets in mice, treatment with the compound resulted in decreased levels of NF-κB and reduced expression of inflammatory markers. This suggests that the compound may provide protective effects against neurodegenerative diseases by modulating inflammatory responses .

Antimicrobial Activity

Preliminary data suggest potential antimicrobial properties as well. The presence of the furan ring may contribute to activity against certain bacterial strains, although further studies are needed to elucidate this aspect fully.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Substituent Variations and Key Properties

Key Structural and Functional Differences

Position 1 Substitution

- The 2-(dimethylamino)ethyl group in the target compound enhances basicity (pKa ~8.5) compared to morpholinoethyl (pKa ~7.2) or pyridinylmethyl (pKa ~4.5) groups, affecting solubility and membrane permeability .

- Thiadiazole -containing analogs (e.g., ) exhibit higher metabolic stability due to resistance to oxidative degradation .

Position 4 Acyl Group

- Dihydrobenzofuran carbonyl () increases steric bulk, reducing enzymatic degradation but lowering aqueous solubility .

Position 5 Substitution

Research Findings and Implications

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.